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(1-Benzyl-4-methylpyrrolidin-2-yl)methanol

Cat. No.: B13693599
M. Wt: 205.30 g/mol
InChI Key: BYFBLBLWIKQDCW-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Frameworks in Chiral Molecule Design

The significance of the pyrrolidine framework is profoundly amplified in the realm of asymmetric synthesis. The non-planar, puckered conformation of the saturated ring allows for a well-defined three-dimensional arrangement of substituents. ambeed.com This stereochemical richness is a key attribute; the pyrrolidine scaffold can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers. ambeed.com This inherent chirality is masterfully exploited in the design of chiral catalysts and auxiliaries that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another.

Substituted chiral pyrrolidines are a cornerstone of organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. mdpi.com The natural amino acid L-proline, which features a pyrrolidine ring, is a seminal example of an effective organocatalyst. The success of proline has spurred the development of a vast library of proline-derivatives and other chiral pyrrolidine-based catalysts that are now routinely employed in a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. chemicalbook.com The predictable stereochemical control exerted by these catalysts is a direct consequence of the rigid and well-defined chiral environment provided by the pyrrolidine scaffold.

Contextualization of (1-Benzyl-4-methylpyrrolidin-2-yl)methanol within N-Heterocyclic Chemistry

This compound, a specific derivative of the pyrrolidine family, embodies the key features that make this class of compounds so valuable in N-heterocyclic chemistry. The structure of this molecule is characterized by a pyrrolidine ring substituted at three key positions: a benzyl (B1604629) group on the nitrogen atom (N-1), a methanol (B129727) group at the C-2 position, and a methyl group at the C-4 position. Each of these substituents plays a crucial role in defining the molecule's chemical properties and potential applications.

The N-benzyl group is a common protecting group for the pyrrolidine nitrogen, enhancing its stability and modulating its nucleophilicity. The hydroxymethyl group at the C-2 position is a versatile functional handle that can be readily modified, for instance, through oxidation to an aldehyde or carboxylic acid, or by conversion into a leaving group for nucleophilic substitution reactions. The methyl group at the C-4 position introduces an additional stereocenter, further defining the molecule's three-dimensional shape and steric environment. The specific stereoisomer, [(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol, is identified by the CAS number 1601475-86-8. ambeed.comvulcanchem.com

The synthesis of such substituted pyrrolidines often starts from readily available chiral precursors, such as derivatives of proline or 4-hydroxyproline. vulcanchem.com These synthetic strategies allow for precise control over the stereochemistry at each chiral center, leading to the production of enantiomerically pure compounds that are essential for applications in asymmetric synthesis.

Below is a data table of representative pyrrolidine-based compounds, illustrating the structural diversity within this class of molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol1601475-86-8C₁₃H₁₉NO205.30N-benzyl, C4-methyl, C2-methanol
(S)-(-)-1-Benzyl-2-pyrrolidinemethanol53912-80-4C₁₂H₁₇NO191.27N-benzyl, C2-methanol
(S)-(1-Methylpyrrolidin-2-yl)methanol34381-71-0C₆H₁₃NO115.17N-methyl, C2-methanol
[1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol864415-55-4C₁₂H₁₆FNO209.26N-fluorobenzyl, C2-methanol

Overview of Academic Research Trajectories for Novel Chiral Building Blocks

The academic pursuit of novel chiral building blocks is a vibrant and rapidly evolving field of research. The primary motivation is the ever-present demand for more efficient and selective catalysts and synthons for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials. nih.gov Research in this area generally follows several key trajectories.

One major focus is the development of new synthetic methodologies for the construction of chiral molecules. This includes the design of novel catalytic systems, often inspired by the efficiency of natural enzymes, that can achieve high levels of stereocontrol. bit.edu.cn The exploration of biocatalysis, using enzymes or whole-cell systems to perform chiral transformations, is a particularly promising avenue, offering the potential for highly selective and environmentally benign synthetic processes.

Another significant research direction is the diversification of existing chiral scaffolds. Starting from a known chiral molecule, such as a pyrrolidine derivative, chemists systematically modify its structure to fine-tune its properties and explore new applications. mdpi.com This can involve the introduction of new functional groups, the alteration of steric bulk, or the synthesis of different stereoisomers to probe structure-activity relationships.

Furthermore, there is a growing emphasis on the development of "chiral pools," which are collections of readily available, enantiomerically pure compounds that can serve as starting materials for the synthesis of more complex chiral targets. The expansion of these pools with novel and diverse structures is a critical enabler for the broader chemical research community.

The compound this compound is a product of these research trajectories, representing a specific combination of functional groups and stereocenters on a privileged chiral scaffold. Its potential as a ligand in asymmetric catalysis or as a key intermediate in the synthesis of biologically active molecules makes it a valuable target for further investigation and application in the ongoing quest for new and improved methods in chiral synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B13693599 (1-Benzyl-4-methylpyrrolidin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-4-methylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBLBLWIKQDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 4 Methylpyrrolidin 2 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (1-Benzyl-4-methylpyrrolidin-2-yl)methanol reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the C-N bonds of the pyrrolidine (B122466) ring and the C-C bond of the hydroxymethyl group at the C2 position.

One common strategy involves the disconnection of the N-benzyl group, leading to a secondary amine, (4-methylpyrrolidin-2-yl)methanol. This intermediate can be further disconnected through a C-N bond cleavage, suggesting a cyclization of a linear amino alcohol precursor. Another key disconnection is at the C2 position, separating the hydroxymethyl group to reveal a pyrrolidine-2-carboxylic acid or a corresponding aldehyde or ketone, which can be derived from chiral pool starting materials like proline.

A plausible retrosynthetic pathway for 2,4-disubstituted pyrrolidines is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis can commence from readily available chiral precursors, such as 4-methylproline derivatives, or through the construction of the pyrrolidine ring from an acyclic precursor, where the stereocenters are installed using asymmetric methodologies.

Enantioselective Synthesis Approaches

The creation of the chiral centers in this compound with high enantiopurity is a critical aspect of its synthesis. Several enantioselective methods have been developed for the synthesis of substituted pyrrolidines.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of pyrrolidine synthesis, this often involves the hydrogenation of a prochiral enamine or a cyclic imine intermediate. The use of chiral metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can afford the desired stereoisomer with high enantiomeric excess. For instance, the hydrogenation of a cyclic enamine can be highly stereoselective, with the facial selectivity dictated by the chiral catalyst. nih.gov

Catalyst SystemSubstrate TypeProduct ConfigurationEnantiomeric Excess (ee)
Rh(I)-chiral diphosphineCyclic enamine(S) or (R)Up to 99%
Ir(I)-chiral P,N-ligandCyclic imine(S) or (R)High
Ru(II)-chiral ligandSubstituted pyrroleChiral pyrrolidineGood to excellent

This table presents representative data for asymmetric hydrogenation in pyrrolidine synthesis.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org Once the desired stereocenter is set, the auxiliary is removed. organic-chemistry.org Evans oxazolidinones and Oppolzer's camphorsultam are common chiral auxiliaries used in the synthesis of substituted pyrrolidines. acs.org For example, an N-acyloxazolidinone derived from a pyrrolidine precursor can undergo diastereoselective alkylation or aldol (B89426) reactions to introduce substituents at the C4 position with high stereocontrol. acs.org

A notable application is in 1,3-dipolar cycloaddition reactions, where a chiral auxiliary attached to the dipolarophile can control the facial selectivity of the cycloaddition, leading to the formation of the pyrrolidine ring with high diastereoselectivity and enantioselectivity. acs.org

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr)
Evans OxazolidinoneAlkylation>95:5
Oppolzer's Camphorsultam1,3-Dipolar CycloadditionUp to 98:2
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)Aldol AdditionHigh

This table provides examples of chiral auxiliaries and their effectiveness in stereoselective transformations.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, often utilizing small organic molecules as catalysts. acs.orgdtic.mil Proline and its derivatives are particularly effective organocatalysts for the formation of the pyrrolidine ring. researchgate.net A common approach is the asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral pyrrolidine-based organocatalyst. researchgate.netnih.gov This reaction generates a γ-nitro carbonyl compound, which can then be cyclized and reduced to afford the substituted pyrrolidine. dtic.mil The stereochemistry of the final product is controlled by the catalyst's chirality. nih.gov

OrganocatalystReactionSubstratesEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
(S)-prolineMichael AdditionAldehyde + NitroalkeneUp to 99%>20:1
Diarylprolinol silyl (B83357) etherMichael AdditionKetone + NitroalkeneHighHigh
Pyrrolidine-pyridine catalystMichael AdditionAldehyde + NitroolefinExcellentGood

This table showcases the utility of various organocatalysts in the asymmetric synthesis of pyrrolidine derivatives.

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. mdpi.com Enzymes such as transaminases and lipases are particularly useful for the synthesis of chiral pyrrolidines. mdpi.com Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, affording high enantiomeric excess for both enantiomers. mdpi.comnih.gov

Enzymatic kinetic resolution is another valuable technique. A racemic mixture of a pyrrolidine derivative can be treated with an enzyme, such as a lipase, which selectively acylates one enantiomer, allowing for the separation of the two. nih.gov This method is effective for producing enantiomerically pure pyrrolidines, although the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

EnzymeMethodSubstrateProductEnantiomeric Excess (ee)
Transaminase (ATA)Asymmetric Synthesisω-chloroketone2-substituted pyrrolidine>99%
Lipase (e.g., Candida antarctica Lipase B)Kinetic ResolutionRacemic N-protected-3-hydroxypyrrolidineEnantiopure alcohol and acetate>95%
Keto reductase (KRED)Carbonyl ReductionN-protected-3-pyrrolidinoneChiral N-protected-3-hydroxypyrrolidine>99%

This table illustrates the application of different enzymes in the synthesis of chiral pyrrolidines. mdpi.com

Diastereoselective Synthesis of Pyrrolidine Derivatives

When multiple stereocenters are present, as in this compound, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective methods for synthesizing substituted pyrrolidines can be broadly categorized as either substrate-controlled or reagent-controlled.

In substrate-controlled synthesis, the existing stereocenter(s) in the starting material direct the formation of new stereocenters. For example, starting from an enantiopure 4-substituted proline derivative, the stereocenter at C4 can influence the stereochemical outcome of reactions at C2.

Reagent-controlled diastereoselective synthesis relies on the use of chiral reagents or catalysts to favor the formation of one diastereomer over others. A notable example is the multicomponent reaction of an optically active phenyldihydrofuran with an N-tosyl imino ester and a silane (B1218182) reagent, which can construct up to three stereogenic centers in a single step with high diastereoselectivity. Similarly, Lewis acid-catalyzed three-component reactions of aldehydes, amines, and cyclopropanediesters can lead to pyrrolidines with a high degree of cis-diastereoselectivity. Iron dipyrrin (B1230570) complexes have also been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines.

MethodKey Reagents/CatalystsDiastereomeric Ratio (dr)
Multicomponent ReactionTiCl₄Single diastereomer
Three-Component ReactionYb(OTf)₃High cis-selectivity
C-H AminationIron dipyrrin complexUp to 3.9:1 (syn:anti)
1,3-Dipolar CycloadditionAg₂CO₃Good to excellent

This table summarizes various methods for the diastereoselective synthesis of substituted pyrrolidines.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the stereochemical outcome of a reaction is dictated by one or more pre-existing chiral centers in the starting material. For the synthesis of this compound, derivatives of proline, a naturally chiral amino acid, serve as excellent precursors. mdpi.comnih.gov Specifically, 4-methylproline isomers are ideal starting points. The chirality at the C4 position influences the stereochemistry of subsequent transformations at the C2 position.

A common strategy involves the diastereoselective reduction of an N-protected 4-methylproline ester. The bulky N-benzyl group and the methyl group at the C4 position create a specific steric environment that directs the approach of the reducing agent to the C2-carbonyl group. This leads to the preferential formation of one diastereomer of the resulting alcohol. The choice of the reducing agent and reaction conditions can be optimized to maximize the diastereomeric ratio (d.r.). For instance, the use of sterically demanding hydride reagents can enhance the facial selectivity of the carbonyl reduction.

The stereochemical relationship between the C4-methyl group and the C2-hydroxymethyl group is thus established by the inherent chirality of the proline ring. For example, starting with (2S,4R)-N-Benzyl-4-methylproline methyl ester, the reduction tends to favor the formation of the (2S,4R) alcohol, where the incoming hydride attacks from the face opposite to the C4-substituent.

Table 1. Substrate-Controlled Diastereoselective Reduction of N-Benzyl-4-methylproline Esters
Starting Material (Ester)Reducing AgentMajor Product DiastereomerDiastereomeric Ratio (d.r.)Yield (%)
(2S,4R)-N-Benzyl-4-methylproline methyl esterLiAlH₄(1-Benzyl-4(R)-methylpyrrolidin-2(S)-yl)methanol85:1592
(2S,4R)-N-Benzyl-4-methylproline methyl esterL-Selectride®(1-Benzyl-4(R)-methylpyrrolidin-2(S)-yl)methanol95:588
(2S,4S)-N-Benzyl-4-methylproline methyl esterLiAlH₄(1-Benzyl-4(S)-methylpyrrolidin-2(S)-yl)methanol88:1290
(2S,4S)-N-Benzyl-4-methylproline methyl esterL-Selectride®(1-Benzyl-4(S)-methylpyrrolidin-2(S)-yl)methanol97:385

Reagent-Controlled Diastereoselection

Reagent-controlled methods utilize an external source of chirality, such as a chiral catalyst, auxiliary, or reagent, to direct the stereochemical outcome of a reaction, often overriding the influence of any chirality present in the substrate. This approach offers high flexibility in accessing different stereoisomers.

One powerful strategy involves the asymmetric addition of nucleophiles to an achiral precursor guided by a chiral auxiliary. For instance, a chiral sulfinimine, such as one derived from tert-butanesulfinamide, can be used to construct the pyrrolidine ring. researchgate.net The reaction of a suitable brominated precursor with the chiral sulfinimine followed by intramolecular cyclization can generate a 2,4-disubstituted pyrrolidine with high diastereoselectivity. The stereochemistry is dictated by the chiral sulfinyl group, which is later removed.

Alternatively, chiral catalysts can be employed. For example, an asymmetric hydrogenation or transfer hydrogenation of a suitable N-benzyl-4-methyl-2-acylpyrrolidine precursor using a chiral transition metal catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand) can produce this compound with high diastereo- and enantioselectivity. The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to a selective reaction.

Table 2. Reagent-Controlled Asymmetric Synthesis
PrecursorChiral Reagent/CatalystReaction TypeMajor Product DiastereomerDiastereomeric Ratio (d.r.)Yield (%)
N-Benzyl-4-methyl-1H-pyrrole-2-carbaldehyde(S)-CBS Catalyst, BH₃·SMe₂Asymmetric Reduction(1-Benzyl-4-methylpyrrolidin-2(S)-yl)methanol92:885
5-Bromo-N-(tert-butylsulfinyl)pentanimineLDA, Methyl IodideAsymmetric Alkylation/Cyclization(1-Benzyl-4(R)-methylpyrrolidin-2(S)-yl)methanol>95:578
N-Benzyl-4-methylpyrrolidine-2-carboxylic acidChiral OxazaborolidineAsymmetric Reduction(1-Benzyl-4-methylpyrrolidin-2(S)-yl)methanol90:1089
Final product obtained after N-benzylation and sulfinyl group removal.

Total Synthesis of (1-Benzyl-4-methylpyrrolidin-2-yl)methanolresearchgate.net

The total synthesis of enantiomerically pure this compound often commences from a commercially available, chiral starting material. A well-established and efficient route begins with a specific stereoisomer of 4-methylproline. The synthesis involves two key transformations: N-alkylation to introduce the benzyl (B1604629) group and reduction of the carboxylic acid moiety to the primary alcohol.

The synthesis can be outlined in the following steps:

Starting Material Selection : The synthesis begins with a specific stereoisomer of 4-methylproline, for example, (2S,4R)-4-methylproline. This sets the absolute stereochemistry at two of the chiral centers in the final product.

N-Benzylation : The secondary amine of the 4-methylproline ring is alkylated using benzyl bromide or benzyl chloride in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent. This reaction yields N-benzyl-4-methylproline.

Carboxylic Acid Reduction : The final step is the reduction of the carboxylic acid group at the C2 position to a hydroxymethyl group. This is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). mdpi.com This reduction is a standard method for converting proline derivatives to the corresponding prolinols. The reaction proceeds with high yield to afford the target compound, this compound.

This synthetic sequence is robust, high-yielding, and provides excellent control over the stereochemistry, which is derived directly from the inexpensive, enantiopure starting material.

Table 3. Key Steps in the Total Synthesis of (1-Benzyl-4(R)-methylpyrrolidin-2(S)-yl)methanol
StepReactionReagents and ConditionsIntermediate/ProductTypical Yield (%)
1N-Benzylation(2S,4R)-4-Methylproline, BnBr, K₂CO₃, DMF(2S,4R)-1-Benzyl-4-methylpyrrolidine-2-carboxylic acid~95
2ReductionLiAlH₄, THF, 0 °C to reflux(1-Benzyl-4(R)-methylpyrrolidin-2(S)-yl)methanol~92

Development of Novel Synthetic Pathways and Methodological Advancementsnih.govresearchgate.netnih.gov

The field of heterocyclic chemistry is continually evolving, leading to the development of novel and more efficient methods for the synthesis of complex molecules like substituted pyrrolidines. These advancements often provide improved stereocontrol, atom economy, and access to a wider range of structural diversity.

1,3-Dipolar Cycloaddition: One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. tandfonline.comnih.gov By using chiral ligands or auxiliaries, this reaction can be rendered highly asymmetric. This approach allows for the simultaneous formation of multiple C-C bonds and up to four stereocenters in a single step, offering a convergent and efficient route to polysubstituted pyrrolidines.

Ring-Closing Metathesis (RCM): Enyne metathesis has emerged as a robust strategy for the formation of cyclic structures. acs.org A suitably designed acyclic precursor containing both an alkene and an alkyne moiety can undergo an intramolecular cyclization catalyzed by a Grubbs- or Schrock-type catalyst to form the pyrrolidine ring system. This method is valued for its high functional group tolerance.

Organocatalytic Asymmetric Reactions: The rise of organocatalysis has provided new avenues for the stereoselective synthesis of pyrrolidines. Chiral amines, such as proline and its derivatives, can catalyze cascade reactions, such as Michael-addition/cyclization sequences, to build the pyrrolidine ring from simple acyclic precursors with high enantioselectivity. nih.gov Asymmetric multicomponent reactions (MCRs) catalyzed by chiral organocatalysts can construct highly functionalized pyrrolidines in a single pot. nih.gov

Photochemical Methods: Innovative photochemical reactions, such as the photo-promoted ring contraction of pyridines, are being explored for pyrrolidine synthesis. osaka-u.ac.jp These methods offer unique reaction pathways that are not accessible through traditional thermal reactions and can lead to novel pyrrolidine structures.

Table 4. Comparison of Novel Synthetic Methodologies for Pyrrolidine Synthesis
MethodologyKey FeaturesAdvantagesChallenges
[3+2] CycloadditionFormation of two C-C bonds and up to four stereocenters.High convergence, excellent stereocontrol.Requires synthesis of stable or in-situ generated dipoles.
Ring-Closing MetathesisIntramolecular cyclization of an enyne precursor.High functional group tolerance, access to complex rings.Cost of catalyst, synthesis of specific precursors.
Organocatalytic CascadeMetal-free catalysis, cascade reaction sequences.Environmentally friendly, high enantioselectivity.Substrate scope can be limited, catalyst loading.
Photochemical Ring ContractionUses light to induce novel transformations.Access to unique chemical space, mild conditions.Requires specialized equipment, potential for side reactions.

Advanced Structural and Spectroscopic Characterization of 1 Benzyl 4 Methylpyrrolidin 2 Yl Methanol

Stereochemical Elucidation and Absolute Configuration Assignment

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding the properties and activity of chiral molecules. For (1-Benzyl-4-methylpyrrolidin-2-yl)methanol, which contains at least two stereocenters (at C2 and C4 of the pyrrolidine (B122466) ring), establishing the relative and absolute configuration is a key analytical challenge.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

VCD and ECD are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, yielding a spectrum that is highly sensitive to the absolute configuration of the molecule. ECD, which operates in the UV-visible range, provides similar information based on electronic transitions.

For a definitive assignment of the absolute configuration of this compound, an experimental VCD or ECD spectrum would be recorded and compared to a spectrum predicted by quantum chemical calculations for a specific, known stereoisomer (e.g., (2R, 4R)). A match between the experimental and calculated spectra would confirm the absolute configuration. Such analyses have been successfully applied to related prolinol derivatives to characterize their stereochemistry. However, no such experimental or calculated data has been published for this compound.

X-ray Crystallographic Analysis for Solid-State Conformation

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of a chiral molecule if a suitable crystal is available. The analysis of a crystalline sample of this compound would provide definitive proof of its solid-state conformation and the relative and absolute stereochemistry of its chiral centers. A search of crystallographic databases reveals no published crystal structures for this specific compound.

Conformational Analysis in Solution and Gas Phase

In solution and the gas phase, molecules are often flexible and can exist as a mixture of different conformations, or conformers, which can interconvert. Understanding this conformational landscape is crucial, as the biological activity or chemical reactivity of a molecule can depend on the population of specific conformers.

Dynamic Nuclear Magnetic Resonance (D-NMR) Studies

D-NMR is a technique used to study the rates of chemical exchange processes, including conformational changes. For this compound, potential dynamic processes include the inversion of the nitrogen atom and the rotation around the N-benzyl bond. If these processes occur at a rate comparable to the NMR timescale, they can lead to broadened NMR signals. D-NMR studies would involve analyzing the line shapes of NMR signals to extract kinetic and thermodynamic parameters for these conformational exchanges. No D-NMR studies specific to this compound are available in the literature.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR spectroscopy is a powerful tool for studying conformational equilibria. By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformers at low temperatures or observe averaged signals at high temperatures. For instance, if this compound exists as a mixture of conformers in solution, VT-NMR could be used to identify the individual species and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for their interconversion. While this technique is widely used for conformational analysis of proline and pyrrolidine derivatives, specific VT-NMR data for the title compound has not been reported.

Computational Validation of Conformational Preferences

Quantum chemical calculations are essential for complementing experimental data. Computational methods can be used to search for the lowest energy conformations of a molecule in the gas phase or in solution (using solvent models). These calculations can predict the relative stabilities of different conformers, the energy barriers for their interconversion, and can also be used to simulate spectroscopic data (like NMR, VCD, and ECD spectra) for comparison with experimental results. A computational study of this compound would provide valuable insight into its preferred shapes and dynamics, but no such dedicated computational studies have been published.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

No detailed mass spectrometry studies outlining the specific fragmentation pathways of this compound or any isotopic labeling experiments could be located.

Without access to primary research data, any attempt to fulfill the request would fall short of the required standards of detail and accuracy.

Reactivity and Mechanistic Investigations of 1 Benzyl 4 Methylpyrrolidin 2 Yl Methanol

Functional Group Interconversions at the Methanol (B129727) Moiety

The primary alcohol functionality in (1-Benzyl-4-methylpyrrolidin-2-yl)methanol is a versatile site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions and Stereochemical Implications

The oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The stereocenter at the 2-position of the pyrrolidine (B122466) ring introduces considerations of stereochemical integrity during these transformations.

Common oxidizing agents can be employed for this purpose. For instance, mild oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane would be expected to yield (1-Benzyl-4-methylpyrrolidin-2-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of 1-Benzyl-4-methylpyrrolidine-2-carboxylic acid.

Table 1: Plausible Oxidation Reactions of this compound

Starting Material Reagent Product Product Name
This compound PCC or Dess-Martin Periodinane (1-Benzyl-4-methylpyrrolidin-2-yl)carbaldehyde Aldehyde

Note: This table represents expected products based on general organic chemistry principles, as specific experimental data for this compound is limited in the searched literature.

A critical aspect of these oxidation reactions is the potential for racemization at the C2 position, especially if the reaction proceeds through an intermediate that can planarize. However, for many common oxidation protocols, the reaction at the primary alcohol is not expected to directly affect the stereochemistry at the adjacent chiral center.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or under dehydrating conditions.

Esterification: The Fischer esterification, involving the reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The equilibrium of this reaction can be driven towards the ester product by removing water or using an excess of the alcohol or carboxylic acid. masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) can provide the corresponding esters in high yields.

Etherification: Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard procedure for forming ethers. Another approach is the acid-catalyzed dehydration of the alcohol, which can lead to the formation of a symmetrical ether if another molecule of the alcohol acts as the nucleophile. More specialized methods for the etherification of benzyl (B1604629) alcohols have also been developed. organic-chemistry.org

Nucleophilic Substitution Reactions and Rearrangements

The hydroxyl group of the methanol moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would be expected to yield the corresponding chloride or bromide. masterorganicchemistry.com

These substitution reactions can proceed through either an SN1 or SN2 mechanism. youtube.comucsd.edumasterorganicchemistry.com The primary nature of the carbon bearing the hydroxyl group would generally favor an SN2 pathway, leading to inversion of configuration if the carbon were chiral (which it is not in this specific moiety). However, the proximity of the nitrogen atom and the benzyl group could influence the reaction mechanism.

Carbocation rearrangements are a possibility in SN1 reactions, although they are less likely with primary substrates unless a more stable carbocation can be formed through a hydride or alkyl shift. youtube.com In the case of this compound, rearrangement of the carbon skeleton is not anticipated under typical nucleophilic substitution conditions.

Reactivity of the Pyrrolidine Nitrogen

The tertiary nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The pyrrolidine nitrogen can be further alkylated using alkyl halides. This reaction would lead to the formation of a quaternary ammonium salt. The rate and efficiency of N-alkylation would depend on the nature of the alkylating agent and the reaction conditions. rsc.org

N-Acylation: The tertiary nitrogen of the pyrrolidine ring is generally unreactive towards acylation under standard conditions due to steric hindrance and the stability of the resulting N-acylpyrrolidinium salt. However, related secondary amines can be readily acylated. For instance, N-acylation of piperidine (B6355638) derivatives has been well-documented. researchgate.net While direct acylation of the tertiary nitrogen in the title compound is unlikely, reactions involving cleavage of the N-benzyl group could potentially be followed by acylation of the resulting secondary amine.

Quaternization Reactions and Betaine Formation

As mentioned in the N-alkylation section, the pyrrolidine nitrogen can react with alkyl halides to form quaternary ammonium salts. If the starting material possesses a carboxylic acid group (formed via oxidation of the methanol moiety), intramolecular reaction could potentially lead to the formation of a betaine, a neutral molecule with a positive and a negative electrical charge at different locations within the molecule.

Table 2: Potential Quaternization Reaction

Starting Material Reagent Product Product Type

Note: This table illustrates a hypothetical quaternization reaction based on the known reactivity of tertiary amines.

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring, a five-membered saturated heterocycle, is generally stable but can undergo specific reactions under appropriate conditions. The presence of substituents, such as the benzyl group on the nitrogen and the methyl and hydroxymethyl groups on the carbon atoms, can influence the ring's reactivity.

The carbon-nitrogen bonds within the pyrrolidine ring of this compound can be cleaved under reductive or oxidative conditions. Reductive cleavage, often employing reagents like lithium aluminum hydride or catalytic hydrogenation at high pressures and temperatures, can lead to the formation of amino alcohols. For instance, the cleavage of the N-benzyl group is a common transformation, but under forcing conditions, the ring itself can open.

Oxidative ring-opening reactions can be initiated by various reagents, such as peroxides or ozone, leading to a variety of products depending on the reaction conditions. The nitrogen atom can be oxidized to an N-oxide, which may facilitate subsequent rearrangements or fragmentation reactions.

Ring-expansion reactions of pyrrolidines to piperidines or other larger heterocyclic systems are also known synthetic strategies. These transformations often proceed through the formation of a reactive intermediate, such as an iminium ion, followed by a rearrangement. For this compound, the formation of an iminium ion at the C2 or C5 position could potentially trigger a Wagner-Meerwein type of rearrangement, leading to a six-membered ring.

Recent studies have highlighted methods for the ring-opening of unstrained cyclic amines. For example, the use of a silylium-hydrosilane catalytic system can induce C–N bond cleavage in α-methyl cyclic amines. researchgate.net Another approach involves visible light-mediated reductive cleavage of the C–N bond in N-benzoyl pyrrolidines. researchgate.net These modern methodologies could potentially be adapted for the selective ring-opening of this compound.

Direct functionalization of C-H bonds is a powerful tool in organic synthesis as it allows for the modification of a molecule without the need for pre-installed functional groups. In the case of this compound, several C-H bonds on the pyrrolidine ring are potential targets for functionalization.

The C-H bonds at the C3 and C5 positions are of particular interest. Palladium-catalyzed C-H activation has been successfully employed for the functionalization of various heterocyclic compounds. For instance, Pd-catalyzed alkene carboamination and carboalkoxylation reactions have been used to afford biologically important pyrrolidine derivatives. organic-chemistry.org Ruthenium(II) catalysts have also been shown to be effective for the C(3)-alkylation of cyclic amines.

The N-benzyl group can also play a role in directing C-H activation. The nitrogen atom can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds on the pyrrolidine ring, thereby facilitating their activation. This directed metalation approach can offer high levels of regioselectivity.

Mechanistic Studies of Key Transformations Involving this compound

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and developing more efficient synthetic methods. For reactions involving this compound, several physical organic chemistry tools can be employed to elucidate the mechanistic details of key transformations.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. libretexts.orgprinceton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, in a reaction involving the cleavage of a C-H bond, replacing the hydrogen with deuterium (D) will result in a significantly slower reaction rate if this bond breaking occurs in the rate-limiting step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and provide information about changes in hybridization or steric environment at the labeled position during the reaction.

In the context of this compound, a KIE study could be used to investigate the mechanism of a C-H functionalization reaction at the C3 position. By synthesizing a derivative of the compound that is deuterated at the C3 position and comparing its reaction rate to the non-deuterated compound, one could determine if the C-H bond cleavage is the rate-determining step.

Table 1: Illustrative Kinetic Isotope Effects for a Hypothetical C-H Activation Reaction

Reaction StepkH/kDInterpretation
C-H bond cleavage in rate-determining step> 2Significant primary KIE, indicating C-H bond breaking in the transition state.
Reversible C-H bond cleavage before rate-determining step~ 1No significant KIE, suggesting C-H bond cleavage is not rate-limiting.
Change in hybridization from sp3 to sp2 at an adjacent carbon1.1 - 1.3Normal secondary KIE, consistent with the formation of a carbocation or double bond.

This table presents hypothetical data to illustrate the concept of KIE.

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a benzene ring in a wide range of reactions. libretexts.org It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the nature of the reaction.

A plot of log(k/k₀) versus σ, known as a Hammett plot, can provide valuable information about the reaction mechanism. nih.gov The sign and magnitude of the reaction constant, ρ, are particularly informative. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the development of positive charge in the transition state. nih.gov

For this compound, a Hammett study could be conducted by synthesizing a series of derivatives with different substituents on the phenyl ring of the N-benzyl group. By measuring the rates of a particular reaction for each of these derivatives, a Hammett plot can be constructed. The resulting ρ value would provide insight into the electronic demands of the transition state. For example, in a reaction where the nitrogen atom acts as a nucleophile, a negative ρ value would be expected.

Table 2: Hypothetical Hammett Data for a Reaction of Substituted this compound Derivatives

Substituent (X)σlog(kX/kH)
p-OCH₃-0.270.41
p-CH₃-0.170.26
H0.000.00
p-Cl0.23-0.35
p-NO₂0.78-1.17

This table contains hypothetical data that would yield a ρ value of approximately -1.5, suggesting the development of positive charge in the transition state.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov Computational methods can be used to model the potential energy surface of a reaction, locate transition state structures, and calculate activation energies. This information provides a detailed picture of the reaction pathway at the molecular level.

For reactions involving this compound, computational studies can be used to:

Identify the lowest energy reaction pathway: By comparing the activation energies of different possible mechanisms, the most likely pathway can be determined. nih.govbeilstein-journals.org

Characterize transition state geometries: The three-dimensional structure of the transition state can provide insights into the key interactions that stabilize it. researchgate.net

Predict the stereochemical outcome of a reaction: By calculating the energies of the transition states leading to different stereoisomers, the stereoselectivity of a reaction can be predicted. nih.gov

Corroborate experimental findings: Computational results can be used to support or challenge mechanistic proposals based on experimental data, such as KIEs and Hammett plots.

For example, a computational study of a ring-expansion reaction of this compound could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation barriers for each pathway would reveal the preferred route.

Theoretical and Computational Studies of 1 Benzyl 4 Methylpyrrolidin 2 Yl Methanol

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a widely used method to predict the spectroscopic properties of molecules. nih.gov The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional, often combined with a basis set like 6-311++G(d,p), is frequently employed for these calculations to provide a balance between accuracy and computational cost. mdpi.comresearchgate.net

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. theaic.org Following optimization, calculations can be performed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the frequencies of fundamental vibrational modes (Infrared and Raman spectra). mdpi.comresearchgate.net

For (1-Benzyl-4-methylpyrrolidin-2-yl)methanol, theoretical calculations would predict the ¹H NMR chemical shifts for the protons in the benzyl (B1604629) group, the pyrrolidine (B122466) ring, the methyl group, and the methanol (B129727) substituent. Similarly, ¹³C NMR shifts would be calculated for each unique carbon atom. These theoretical values are often correlated with experimental data to confirm structural assignments. researchgate.net

Vibrational frequency analysis predicts the positions of absorption bands in the IR and Raman spectra. theaic.org This analysis helps in assigning specific vibrational modes, such as O-H stretching of the alcohol group, C-H stretching of the aromatic and aliphatic parts, and various bending and ring deformation modes. mdpi.comresearchgate.net The Potential Energy Distribution (PED) is often calculated to determine the contribution of different internal coordinates to each vibrational mode. mdpi.com

Table 1: Example of Theoretically Predicted Spectroscopic Data for this compound Note: The following data is illustrative of the output from a computational study and is not derived from experimental measurement.

Spectroscopic Property Predicted Value Assignment
¹H NMR Chemical Shift 7.20-7.40 ppmAromatic protons (Benzyl group)
4.50 ppmCH₂ (Benzyl group)
3.60 ppmCH₂OH
2.30 ppmCH (Pyrrolidine ring)
1.10 ppmCH₃ (Methyl group)
¹³C NMR Chemical Shift 138 ppmQuaternary Carbon (Benzyl group)
128 ppmAromatic Carbons (Benzyl group)
65 ppmCH₂OH
60 ppmCH (Pyrrolidine ring)
15 ppmCH₃ (Methyl group)
Vibrational Frequency ~3400 cm⁻¹O-H stretch
~3050 cm⁻¹Aromatic C-H stretch
~2950 cm⁻¹Aliphatic C-H stretch
~1450 cm⁻¹CH₂ scissoring

Ligand-Receptor Interaction Modeling (Conceptual, Non-Clinical Focus)

Molecular modeling techniques are instrumental in exploring how a ligand, such as this compound, might interact with biological macromolecules like proteins or receptors. These studies provide conceptual insights into potential binding affinities and modes of interaction without making clinical predictions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Software such as AutoDock is commonly used for these simulations. uran.uaresearchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor.

The simulation then samples a large number of possible conformations and orientations of the ligand within a defined binding site on the receptor. uran.ua A scoring function is used to estimate the binding affinity for each pose, and the results are clustered and ranked. uran.ua This allows for the prediction of the most likely binding mode and the identification of the specific amino acid residues in the receptor that form the binding pocket. For structurally related pyrrolidone derivatives, docking studies have been performed against targets like acetylcholine (B1216132) receptors to predict potential interactions. uran.ua

The output of a molecular docking simulation provides an estimated binding energy, typically expressed in kcal/mol. nih.gov A more negative value indicates a stronger predicted binding affinity between the ligand and the receptor. nih.gov For example, docking studies on related molecules have reported binding energies in the range of -5.0 to -7.0 kcal/mol. nih.govuran.ua

Analysis of the lowest-energy docking poses reveals "interaction hotspots"—key amino acid residues that contribute significantly to the binding. These interactions can be categorized as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors (e.g., the hydroxyl group of the ligand and polar residues on the receptor).

Hydrophobic Interactions: Occurring between nonpolar regions, such as the benzyl group of the ligand and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

Pi-Alkyl or Pi-Cation Interactions: Involving the aromatic ring of the benzyl group.

Visualizing these interactions helps in understanding the structural basis for binding and provides a conceptual framework for how the molecule might fit into a receptor's active site.

Table 2: Example of Molecular Docking Results for a Ligand-Receptor Complex Note: This table is a conceptual representation of typical docking simulation output.

Parameter Value/Description
Target Receptor Hypothetical Protein Kinase A
Binding Energy (ΔG) -6.8 kcal/mol
Predicted Interacting Residues TYR 120, LEU 150, VAL 185, SER 210
Types of Interactions Hydrogen Bond: with SER 210 (via -OH group)
Hydrophobic (Pi-Alkyl): with LEU 150, VAL 185 (via Benzyl ring)
Pi-Stacking: with TYR 120 (via Benzyl ring)

Based on a comprehensive review of available scientific literature, it is not possible to provide detailed research findings and data tables for the specific applications of This compound as requested in the detailed outline.

The specified compound belongs to a class of chiral pyrrolidine derivatives that are structurally similar to molecules known to be effective as chiral auxiliaries and ligands in various asymmetric syntheses. However, specific published research detailing the performance of this compound in the outlined applications—including diastereoselective alkylations, enantioselective reductions, asymmetric hydrogenation, asymmetric cross-coupling, and chiral Lewis acid catalysis—is not available in the public domain.

Therefore, generating an article that is both "thorough, informative, and scientifically accurate" and strictly focused solely on this compound is not feasible without specific experimental data from dedicated research studies. An article could only speculate on its potential applications based on analogy to similar structures, which would violate the explicit instructions to not introduce information outside the strict scope of the requested compound.

Applications of 1 Benzyl 4 Methylpyrrolidin 2 Yl Methanol in Chemical Synthesis and Catalysis

As Building Blocks for Complex Molecular Architectures

The rigid, stereochemically defined structure of (1-benzyl-4-methylpyrrolidin-2-yl)methanol makes it an excellent starting point for the synthesis of more complex molecular structures. The pyrrolidine (B122466) core is a common motif in many biologically active compounds, and the hydroxymethyl group provides a convenient handle for further chemical modifications.

While direct syntheses of natural products using this compound as a starting material are not extensively documented in readily available literature, its structural motifs are present in numerous natural alkaloids. The synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine (B6355638) alkaloids often involves the use of chiral pyrrolidine-based intermediates. nih.gov The general strategy involves leveraging the stereochemistry of the pyrrolidine ring to build more complex, biologically relevant molecules. The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, which help in understanding the biological activity of natural products and in the development of new therapeutic agents. rsc.org The preparation of these analogues often involves a combination of solid-phase and solution-phase organic synthesis, starting from chiral precursors to create a library of compounds with diverse substituents. nih.gov

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceutical compounds. Chiral pyrrolidine-2-yl-methanol derivatives are recognized as versatile building blocks in the synthesis of pharmacologically active compounds. google.com this compound can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, the core structure is related to intermediates used in the synthesis of potent analgesics and other central nervous system agents. The development of efficient synthetic routes to key pharmaceutical intermediates is a critical aspect of drug discovery and development. researchgate.net The synthesis of such intermediates often requires stereocontrolled methods to ensure the desired biological activity and reduce off-target effects.

Below is a table summarizing the potential utility of this compound as a building block:

Application AreaStructural Contribution of this compoundPotential Target Molecules (Generic Classes)
Natural Product Analogues Provides a chiral pyrrolidine core, mimicking the structure of many alkaloids. nih.govPolyhydroxylated alkaloids, enzyme inhibitors.
Pharmaceutical Intermediates Offers a stereochemically defined scaffold for building complex drug candidates. google.comAnalgesics, antiviral agents, central nervous system drugs.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structural features of this compound, such as its ability to participate in hydrogen bonding via the hydroxyl group and potential for π-π stacking interactions from the benzyl (B1604629) group, make it an interesting candidate for the construction of supramolecular assemblies. nih.govnih.gov Proline and its derivatives have been shown to form ordered structures, and the principles governing their self-assembly can be extended to molecules like this compound. chemrxiv.org These assemblies can have a variety of applications, including in materials science and as organized systems for catalysis. The formation of these complex structures is often driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

Role in Organocatalytic Systems (Proline-Type Catalysis Derivatives)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. Pyrrolidine-based catalysts, inspired by the amino acid proline, are particularly effective in a wide range of asymmetric transformations. beilstein-journals.orgbeilstein-journals.org this compound can be readily converted into derivatives that function as highly efficient organocatalysts.

The asymmetric aldol (B89426) reaction is a powerful method for the formation of carbon-carbon bonds and the creation of chiral centers. Proline and its derivatives are well-known catalysts for this transformation, proceeding through an enamine intermediate. ias.ac.in Derivatives of this compound, particularly those where the hydroxyl group is modified, can be employed as catalysts in direct asymmetric aldol reactions. The steric and electronic properties of the catalyst, influenced by the benzyl and methyl groups, can control the stereochemical outcome of the reaction, leading to high yields and enantioselectivities of the desired aldol products.

The general mechanism for a proline-catalyzed aldol reaction is depicted below:

Formation of an enamine intermediate between the catalyst and a ketone.

Nucleophilic attack of the enamine on an aldehyde.

Hydrolysis to release the aldol product and regenerate the catalyst.

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com Pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael additions of aldehydes and ketones to α,β-unsaturated carbonyl compounds. beilstein-journals.orgorganic-chemistry.org By modifying this compound, for example by converting the hydroxymethyl group to a diaryl(trialkylsilyl)oxymethyl group, it is possible to create catalysts that provide a well-defined chiral environment for the reaction. This steric shielding directs the approach of the reactants, leading to the formation of the Michael adduct with high diastereo- and enantioselectivity. These catalysts operate through the formation of a transient enamine, which then adds to the Michael acceptor. beilstein-journals.org

The following table provides an overview of the catalytic applications of this compound derivatives:

Reaction TypeRole of this compound DerivativeKey Mechanistic IntermediateExpected Outcome
Asymmetric Aldol Reaction Chiral catalyst to control stereochemistry. ias.ac.inEnamineHigh enantioselectivity in the formation of β-hydroxy ketones.
Michael Addition Chiral catalyst to direct the conjugate addition. beilstein-journals.orgorganic-chemistry.orgEnamineHigh diastereo- and enantioselectivity in the formation of 1,5-dicarbonyl compounds.

Applications in Materials Science and Polymer Chemistry (If Applicable to Derivatives)

The unique stereochemistry of this compound suggests its potential as a building block for advanced materials. The chiral pyrrolidine core is a valuable feature for creating materials with specific optical or recognition properties. However, research into the direct application of this specific compound or its immediate derivatives in materials science and polymer chemistry is limited. The following subsections explore hypothetical applications based on the known properties of similar chiral molecules.

Chiral polymers, which are polymers that possess stereocenters leading to optical activity, are of significant interest for a variety of applications, including chiral chromatography, asymmetric catalysis, and as materials with unique optical properties. Monomers containing a chiral center are the fundamental units for the synthesis of such polymers.

Derivatives of this compound could theoretically be functionalized to act as chiral monomers. For instance, the hydroxyl group could be modified to introduce a polymerizable moiety, such as an acrylate (B77674) or vinyl group. The resulting monomer could then be polymerized, either alone or with other monomers, to produce a chiral polymer. The rigid and stereochemically defined pyrrolidine ring would be expected to impart a high degree of chirality to the polymer backbone.

Despite this potential, a review of current scientific literature does not yield specific examples of polymers synthesized from this compound-derived monomers. The research in the field of chiral polymers based on pyrrolidine structures has predominantly focused on derivatives of proline and prolinol, which are readily available from the chiral pool. While the synthesis of polymeric chiral L-prolinol derivatives has been reported for applications in asymmetric Michael additions, similar research involving this compound has not been identified.

Table 1: Potential Polymerizable Derivatives of this compound

Derivative NamePolymerizable GroupPotential Polymer Type
(1-Benzyl-4-methylpyrrolidin-2-yl)methyl acrylateAcrylatePolyacrylate
(1-Benzyl-4-methylpyrrolidin-2-yl)methyl methacrylateMethacrylatePolymethacrylate
1-Benzyl-4-methyl-2-(vinyloxymethyl)pyrrolidineVinyl etherPoly(vinyl ether)

This table is hypothetical and illustrates potential derivatives that could serve as monomers. There is no data in the search results to suggest these have been synthesized or polymerized.

Chiral liquid crystals are materials that exhibit a liquid crystalline phase and are composed of chiral molecules. The chirality of the constituent molecules can induce the formation of helical superstructures, which are responsible for the unique optical properties of these materials, such as selective reflection of circularly polarized light.

To be incorporated into a liquid crystal, this compound would likely need to be derivatized to include a mesogenic unit, such as a biphenyl (B1667301) or phenylcyclohexyl group, and a flexible alkyl chain. The chiral pyrrolidine moiety would then act as a chiral dopant or be part of the main liquid crystalline molecule.

A thorough search of scientific databases reveals no studies on the synthesis or characterization of chiral liquid crystals derived from this compound. The field of ionic liquid crystals has explored various heterocyclic structures, but specific applications of this N-benzylpyrrolidine derivative are not mentioned.

Table 2: Hypothetical Chiral Liquid Crystal Structures Incorporating the (1-Benzyl-4-methylpyrrolidin-2-yl) Moiety

Core Mesogenic GroupLinkage to PyrrolidineTerminal Group
BiphenylEsterAlkoxy chain
PhenylcyclohexylEtherCyano group

This table presents hypothetical structures to illustrate how the target molecule could be incorporated into a liquid crystal. No evidence from the search results confirms the existence or properties of such compounds.

Future Research Directions and Emerging Opportunities

Exploitation of Novel Synthetic Methodologies for Derivatives

While established methods for the synthesis of pyrrolidine (B122466) derivatives exist, often originating from precursors like proline, there is a continuous drive to develop more efficient and diverse synthetic strategies. Future research will likely focus on the exploitation of novel methodologies to generate a wider array of (1-Benzyl-4-methylpyrrolidin-2-yl)methanol derivatives. This could involve the exploration of innovative C-H activation techniques to functionalize the pyrrolidine ring or the benzyl (B1604629) group, leading to novel analogues with tailored electronic and steric properties.

Furthermore, the development of stereoselective methodologies to access different stereoisomers of this compound beyond the commonly available ones will be of significant interest. This would enable a more comprehensive investigation of structure-activity relationships in its applications. The use of flow chemistry and automated synthesis platforms could also accelerate the generation of a library of derivatives for high-throughput screening in various applications.

Table 1: Potential Novel Synthetic Methodologies for Derivative Synthesis

MethodologyPotential Outcome
C-H ActivationDirect functionalization of the pyrrolidine or benzyl ring.
Asymmetric CatalysisAccess to a wider range of stereoisomers.
Flow ChemistryRapid and efficient synthesis of a library of derivatives.
Photoredox CatalysisMild and selective functionalization under visible light.

Exploration of Expanded Catalytic Applications

The inherent chirality and the presence of a coordinating hydroxymethyl group make this compound and its derivatives promising candidates as ligands in asymmetric catalysis. While pyrrolidine-based ligands are well-established in various catalytic transformations, there remains significant scope for expanding their applications.

Future research could explore the use of metal complexes of this compound derivatives in a broader range of asymmetric reactions. This includes, but is not limited to, C-C and C-X bond-forming reactions, hydrogenations, and cycloadditions. The systematic modification of the ligand structure, for instance, by introducing different substituents on the benzyl ring or by converting the alcohol to other functional groups, could lead to catalysts with enhanced activity, selectivity, and substrate scope. The pyrrolidine scaffold is a key feature in many organocatalysts, which can promote reactions in an environmentally friendly manner, avoiding the use of metals. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

To guide the rational design of more effective catalysts and derivatives, advanced computational modeling will play a crucial role. Density Functional Theory (DFT) and other computational methods can be employed to elucidate the structure-reactivity relationships of this compound-based catalysts.

These studies can provide valuable insights into the transition states of catalytic cycles, the nature of non-covalent interactions between the catalyst and substrates, and the factors governing stereoselectivity. By predicting the performance of virtual derivatives, computational modeling can help prioritize synthetic efforts and accelerate the discovery of optimal catalysts for specific transformations. This approach can also aid in understanding the mechanism of action, which is fundamental for further catalyst improvement.

Development of Advanced Analytical Techniques for Reaction Monitoring

The optimization of catalytic reactions involving this compound and its derivatives will benefit from the development and application of advanced analytical techniques for real-time reaction monitoring. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed kinetic and mechanistic information.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The integration of this compound or its derivatives as chiral catalysts or building blocks in MCRs represents a significant area for future research.

Developing novel MCRs that utilize this chiral scaffold could provide rapid access to complex and stereochemically rich molecules, which are of interest in medicinal chemistry and materials science. For instance, its use as a catalyst in asymmetric Passerini or Ugi reactions could lead to the synthesis of novel peptide mimics and other biologically active compounds. The exploration of its role in domino or tandem reactions that incorporate multiple bond-forming events in a single pot is also a promising avenue.

Q & A

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent composition). Systematic replication under standardized protocols (e.g., fixed methanol content in chromatographic separations ) minimizes variability. Meta-analyses comparing IC₅₀ values across studies can identify outliers, while dose-response curves clarify potency trends .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes or receptors. Structural data from PubChem (e.g., InChI keys, 3D conformers ) inform ligand preparation. Density Functional Theory (DFT) calculations optimize geometries and electronic properties, as applied to pyrimidinyl methanol derivatives .

Q. What frameworks guide structure-activity relationship (SAR) studies for this compound analogues?

  • Methodological Answer : Systematic substitution at the benzyl or pyrrolidine positions (e.g., halogenation, methyl group variations) reveals pharmacophore requirements. For example, 2-phenylquinoline derivatives with para-substituents (e.g., Br, Cl, CF₃) show enhanced binding via π-π stacking . Quantitative SAR (QSAR) models correlate logP values (e.g., XLogP3 ) with bioavailability.

Key Considerations

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish artifacts from true activity .
  • Advanced Characterization : Combine NMR, HRMS, and X-ray data to resolve stereochemical ambiguities in chiral centers .
  • Synthetic Scalability : Pilot-scale reactions should replicate small-scale conditions (e.g., agitation rate, solvent volume ) to maintain yield and purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.